molecular formula C5H6O5 B11922579 4-Methoxy-3,4-dioxobutanoic acid

4-Methoxy-3,4-dioxobutanoic acid

Cat. No.: B11922579
M. Wt: 146.10 g/mol
InChI Key: SGNNXFAXRHJHOE-UHFFFAOYSA-N
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Description

4-Methoxy-3,4-dioxobutanoic acid is an organic compound with the molecular formula C5H6O5 It is characterized by the presence of both methoxy and dioxobutanoic acid functional groups

Properties

IUPAC Name

4-methoxy-3,4-dioxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5/c1-10-5(9)3(6)2-4(7)8/h2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNNXFAXRHJHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3,4-dioxobutanoic acid can be achieved through several methods. One common approach involves the reaction of methoxyacetic acid with oxalyl chloride, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of 4-methoxy-3,4-dioxobutanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3,4-dioxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: N-bromophthalimide in acetic acid medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxobutanoic acids.

Scientific Research Applications

Organic Synthesis

4-Methoxy-3,4-dioxobutanoic acid serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and can undergo reactions such as oxidation, reduction, and substitution. These reactions allow for the creation of new compounds with tailored properties for specific applications in research and industry .

The compound exhibits notable biological activities:

  • Psychotropic Activities : Studies have indicated that derivatives of this compound may possess anxiogenic properties and cognitive enhancement effects.
  • Enzymatic Inhibition : It has been shown to inhibit glycolic acid oxidase, suggesting potential therapeutic applications in metabolic disorders.

Antiviral Properties

Research has highlighted the compound's effectiveness against influenza viruses. A series of studies demonstrated that derivatives of 4-methoxy-3,4-dioxobutanoic acid can inhibit the cap-dependent endonuclease of the influenza transcriptase complex. The IC values observed ranged from 0.19 to 21.3 µmol/L, indicating substantial antiviral potential .

Influenza Virus Inhibition

A study focusing on a series of 4-substituted 2,4-dioxobutanoic acids reported significant antiviral activity against both Influenza A and B viruses. The research indicated that these compounds effectively inhibited viral replication at low concentrations .

Safety Profile

In vivo studies conducted on mice showed no significant adverse effects at low doses (20 mg/kg), reinforcing the safety profile of derivatives derived from this compound when used therapeutically .

Summary of Biological Activities

Activity TypeTarget OrganismIC Value (µmol/L)Notes
AntiviralInfluenza A/B0.19 - 21.3Significant inhibition observed
ToxicityMiceN/ANo significant adverse effects at low doses

Mechanism of Action

The mechanism of action of 4-methoxy-3,4-dioxobutanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of ribonuclease H in HIV-1 reverse transcriptase, which is crucial for the replication of the virus . This inhibition occurs through direct binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3,4-dioxobutanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and biological studies.

Biological Activity

4-Methoxy-3,4-dioxobutanoic acid, a compound belonging to the class of β-keto acids, has garnered attention for its potential biological activities. Characterized by two carbonyl groups and a methoxy substituent, this compound exhibits significant reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its enzymatic inhibition properties, pharmacological potential, and applications in drug development.

Chemical Structure and Properties

The molecular formula of 4-Methoxy-3,4-dioxobutanoic acid is C5H6O5C_5H_6O_5, and it features:

  • Two carbonyl groups : These contribute to its reactivity and ability to form chelates with metal ions.
  • Methoxy group : Enhances solubility and potential interactions with biological targets.

Enzymatic Inhibition

Research indicates that derivatives of 4-Methoxy-3,4-dioxobutanoic acid function as inhibitors in various enzymatic processes. Notably:

  • HIV-1 Integrase Inhibition : Compounds related to this structure have been studied for their ability to inhibit HIV-1 integrase through metal ion chelation, essential for enzyme activity .
  • Influenza Virus Polymerase Inhibition : A series of studies have shown that 4-substituted 2,4-dioxobutanoic acids can selectively inhibit the polymerase activity of influenza A and B viruses. These compounds demonstrated IC50 values ranging from 0.19 to 21.3 μmol/L, highlighting their potential as antiviral agents .

Pharmacological Applications

The pharmacokinetic profile of 4-Methoxy-3,4-dioxobutanoic acid derivatives has been explored in drug development:

  • Absorption and Solubility : Studies indicate high gastrointestinal absorption and solubility, making these compounds suitable for oral formulations .
  • Therapeutic Potential : The compound's derivatives are being investigated for their roles in treating viral infections and other diseases due to their ability to interact with key biological targets .

Antiviral Efficacy

In vitro studies have demonstrated the antiviral efficacy of compounds derived from 4-Methoxy-3,4-dioxobutanoic acid against various influenza strains:

  • Study Overview : Mice infected with H5N1 and H1N1 viruses were treated with these compounds. Results indicated significant viral titer reduction, with some compounds achieving up to 80% inhibition .
  • Safety Profile : Safety assessments in animal models showed no significant adverse effects at therapeutic doses, supporting the compound's potential for clinical application .

Comparative Analysis

The following table summarizes the biological activities and structural features of selected compounds related to 4-Methoxy-3,4-dioxobutanoic acid:

Compound NameStructure FeaturesBiological Activity
4-Aryl-2,4-dioxobutanoic acid Contains aryl substituentsEnhanced antiviral activity
Oxaloacetate Contains two carboxylic groupsCentral role in metabolic pathways
4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid Additional phenyl ringIncreased lipophilicity and activity

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